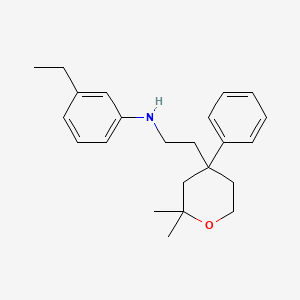
Icmt-IN-43
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-43 is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, including several small GTPases . This compound has shown significant potential in inhibiting the proliferation of certain cancer cells, making it a promising candidate for cancer research and therapy .
Preparation Methods
The synthesis of Icmt-IN-43 involves the preparation of methylated tetrahydropyranyl derivatives. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical structure . The industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Icmt-IN-43 primarily acts as an inhibitor of ICMT and does not undergo extensive chemical reactions itself. it is involved in the inhibition of the carboxylmethylation process of ICMT substrates . The major products formed from these reactions are the non-methylated forms of the ICMT substrates .
Scientific Research Applications
It has shown promising results in inhibiting the proliferation of various cancer cell lines, including pancreatic and glioblastoma cells . Additionally, it has been explored for its role in regulating inflammatory responses in macrophages and other immune cells . The compound’s ability to modulate the Ras signaling pathway makes it a valuable tool in studying cancer biology and developing new therapeutic strategies .
Mechanism of Action
Icmt-IN-43 exerts its effects by inhibiting the activity of isoprenylcysteine carboxylmethyltransferase. This inhibition prevents the carboxylmethylation of ICMT substrates, which include several oncogenic proteins such as Ras . By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets and pathways involved include the Ras signaling pathway and its downstream effectors .
Comparison with Similar Compounds
Icmt-IN-43 is unique in its high potency as an ICMT inhibitor, with an inhibitory concentration (IC50) value of 0.04 μM . Similar compounds include cysmethynil, an indole-based ICMT inhibitor identified through high-throughput screening . Other compounds developed by researchers at various institutions have also shown potential as ICMT inhibitors, but this compound stands out due to its high efficacy and specificity .
Properties
Molecular Formula |
C23H31NO |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-ethylaniline |
InChI |
InChI=1S/C23H31NO/c1-4-19-9-8-12-21(17-19)24-15-13-23(20-10-6-5-7-11-20)14-16-25-22(2,3)18-23/h5-12,17,24H,4,13-16,18H2,1-3H3 |
InChI Key |
OIVMKFNBMAPQDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


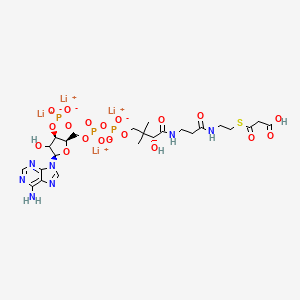
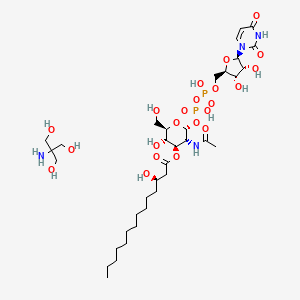
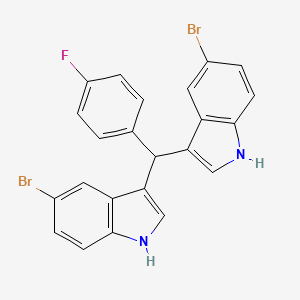
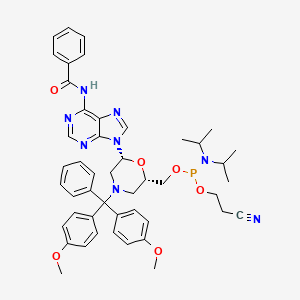
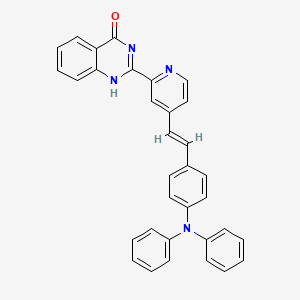
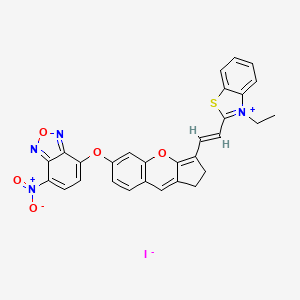
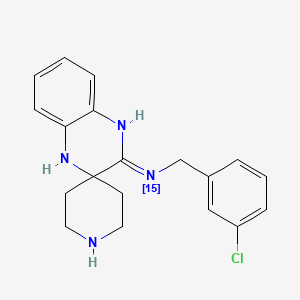
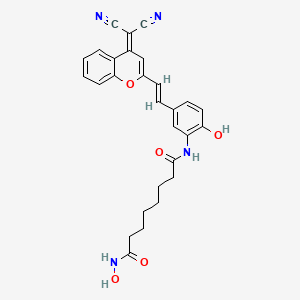
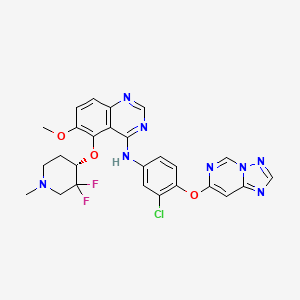
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12379301.png)


